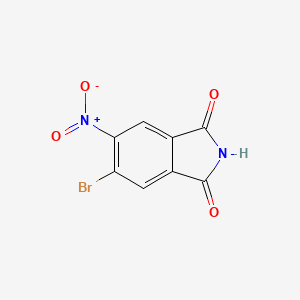

5-Bromo-6-nitroisoindoline-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGNUZYLLNKCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Br)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397108 | |

| Record name | 5-Bromo-6-nitroisoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64823-14-9 | |

| Record name | 5-Bromo-6-nitroisoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-6-nitroisoindoline-1,3-dione: A Comprehensive Technical Guide for Advanced Research

Abstract: This guide provides a detailed technical examination of 5-Bromo-6-nitroisoindoline-1,3-dione, a substituted phthalimide derivative of significant interest to the fields of medicinal chemistry and materials science. We will delineate its core physicochemical properties, outline robust synthetic and purification protocols, explore its chemical reactivity, and discuss its applications as a versatile building block. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing both foundational knowledge and practical insights for the effective utilization of this compound.

Introduction: The Phthalimide Scaffold as a Privileged Structure

The isoindoline-1,3-dione, commonly known as the phthalimide group, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and capacity for hydrogen bonding and π-stacking interactions have cemented its role in the development of numerous therapeutic agents, most notably immunomodulators like thalidomide and its analogs. The strategic functionalization of the phthalimide core is a key methodology for modulating biological activity and tuning physicochemical properties.

This compound is a particularly valuable derivative. The presence of two strong electron-withdrawing groups (bromo and nitro) significantly alters the electronic landscape of the aromatic ring, making it a potent electrophile. These substituents not only influence the molecule's reactivity but also serve as crucial synthetic handles for subsequent chemical modifications, enabling its use as a versatile intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical characteristics is essential for its successful application in any research endeavor, dictating everything from reaction conditions to formulation strategies.

Core Chemical Attributes

The primary identifiers and fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-bromo-6-nitroisoindole-1,3-dione | [1] |

| CAS Number | 64823-14-9 | [1][2] |

| Molecular Formula | C₈H₃BrN₂O₄ | [1][2] |

| Molecular Weight | 271.02 g/mol | [1][2] |

| Appearance | Solid, typically a pale yellow to yellow powder | [3] |

Solubility Profile

While exhaustive quantitative solubility data is not widely published, the molecular structure allows for reliable qualitative predictions.

-

Aqueous Solubility: Expected to be very low. The molecule is largely non-polar and lacks readily ionizable groups for significant interaction with water.

-

Organic Solubility: Readily soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). It exhibits moderate to low solubility in other common organic solvents like acetone, ethyl acetate, and chlorinated solvents.

Expertise & Experience Insight: For biological assays, it is standard practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This stock can then be serially diluted in aqueous buffer or cell culture media for the final experiments. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Synthesis and Purification

The most common synthetic route to this compound involves the electrophilic nitration of a suitable brominated precursor.

General Synthetic Workflow

The synthesis can be visualized as a multi-step process from a commercially available starting material to the final, purified product.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Synthetic Protocol

This protocol is a representative example for the nitration of 4-Bromophthalimide.[4] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Charge the flask with concentrated sulfuric acid and cool it to 0°C using an ice bath.

-

Substrate Addition: Add 4-Bromophthalimide in small portions to the cold, stirring sulfuric acid, ensuring the temperature remains below 10°C. Stir until all the solid has dissolved.

-

Nitrating Agent Addition: Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate, cooled vessel. Add this mixture dropwise to the reaction flask via the dropping funnel, maintaining the internal temperature between 0 and 5°C.

-

Causality Insight: Strict temperature control is crucial to prevent unwanted side reactions, such as di-nitration or oxidative degradation of the starting material.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate out of the acidic solution.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Drying: Dry the collected solid in a vacuum oven at 50-60°C to yield the crude product.

Purification Protocol

The crude product often requires purification to remove any unreacted starting material or regioisomeric byproducts.

-

Recrystallization: This is the preferred method for large-scale purification. Suitable solvents include glacial acetic acid or ethanol. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to form high-purity crystals.

-

Silica Gel Chromatography: For smaller scales or when recrystallization is insufficient, column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the electronic effects of its substituents, making it a versatile intermediate for further chemical synthesis.

Caption: Principal reaction pathways available for this compound.

-

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly electron-deficient, activating the bromine atom for displacement by various nucleophiles (e.g., amines, alkoxides, thiols). This allows for the introduction of a wide range of functional groups at the 5-position.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine using standard conditions, such as SnCl₂ in HCl or catalytic hydrogenation (H₂/Pd-C).[5] The resulting 6-amino derivative is a key intermediate for synthesizing compounds with altered electronic and pharmacological properties, including potential fluorescent dyes.[3]

-

Imide Chemistry: The N-H proton of the imide is acidic (pKa ~8-10) and can be removed by a non-nucleophilic base. The resulting phthalimide anion is an excellent nucleophile, famously used in the Gabriel synthesis of primary amines, allowing for the introduction of alkyl or aryl groups on the nitrogen atom.

Applications in Research and Development

This molecule is not typically an end-product but rather a critical building block for creating more complex and functional molecules.

-

Medicinal Chemistry: It serves as a starting scaffold for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and potential anticancer therapeutics. The ability to modify three distinct positions (the bromine, the nitro group, and the imide nitrogen) makes it ideal for generating libraries of compounds for structure-activity relationship (SAR) studies.[3][6]

-

Materials Science: The amino-derivatives, formed by nitro reduction, can be used to synthesize novel dyes and pigments. The electron-accepting nature of the core structure also makes it a candidate for incorporation into organic electronic materials, such as those used in organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs).

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] Keep away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is a highly functionalized and synthetically versatile intermediate. Its well-defined reactivity, stemming from the unique substitution pattern on the privileged phthalimide scaffold, provides researchers with a powerful tool for the construction of novel molecules. A comprehensive understanding of its properties, synthesis, and chemical behavior, as detailed in this guide, is the first step toward unlocking its full potential in the discovery of new medicines and advanced materials.

References

-

MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]

-

AWS. (n.d.). Spectral data of compound 5a-5m, 6a-6e. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 5-BROMO-5-NITRO-1,3-DIOXANE. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydroxyisoindoline-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 6-bromo-5-nitro-1H-indole-2,3-dione. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from [Link]

-

MDPI. (2017). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. Molecules, 22(10), 1649. Retrieved from [Link]

-

ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromoindole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2021). 1 H-NMR (600 MHz in DMSO-d 6 ) and 13 C-NMR data (150 MHz in DMSO-d 6 ) of 1-3. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 89-40-7, 5-Nitroisoindoline-1,3-dione. Retrieved from [Link]

-

MDPI. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3293. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

Sources

- 1. molbase.com [molbase.com]

- 2. This compound - Heterocyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 3. rsc.org [rsc.org]

- 4. 1H-Isoindole-1,3(2H)-dione, 5-broMo-6-nitro- synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 5-Bromoisoindoline-1,3-dione | 6941-75-9 [sigmaaldrich.com]

Introduction: The Significance of Substituted Isoindoline-1,3-diones

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-nitroisoindoline-1,3-dione

Abstract: This technical guide provides a comprehensive, in-depth exploration of a reliable and efficient synthesis route for this compound, a valuable heterocyclic intermediate for drug discovery and materials science. The isoindoline-1,3-dione scaffold is a recognized pharmacophore present in numerous biologically active compounds.[1] This document moves beyond a simple recitation of steps to deliver a field-proven perspective, elucidating the critical mechanistic principles, regiochemical control, and safety considerations inherent in the synthesis. We present a detailed, step-by-step experimental protocol, a summary of key process parameters, and a visual workflow to ensure reproducibility and a fundamental understanding of the process for researchers, chemists, and drug development professionals.

The isoindoline-1,3-dione core, commonly known as the phthalimide group, is a privileged structure in medicinal chemistry. Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1] The strategic functionalization of the aromatic ring with substituents like bromine and nitro groups provides crucial handles for further chemical modification, enabling the development of novel molecular entities with tailored pharmacological profiles. This compound, in particular, serves as a versatile building block, where the nitro group can be reduced to an amine for subsequent derivatization, and the bromine atom can participate in various cross-coupling reactions.

Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and logical pathway to synthesize this compound is through the electrophilic aromatic nitration of 5-Bromoisoindoline-1,3-dione.[2] This approach is predicated on the availability of the starting material and the well-established principles of electrophilic aromatic substitution (EAS).

Starting Material: 5-Bromoisoindoline-1,3-dione (CAS: 6941-75-9) Core Transformation: Nitration of the aromatic ring. Key Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly referred to as "mixed acid."

Mechanistic Deep Dive: Achieving Regiochemical Control

The success of this synthesis hinges on understanding and controlling the regioselectivity of the nitration reaction. The outcome is determined by the cumulative electronic effects of the substituents on the aromatic ring.

Generation of the Electrophile

The reaction is initiated by the generation of the potent electrophile, the nitronium ion (NO₂⁺). Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[3][4]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The Causality of Regioselectivity

The position of the incoming nitro group on the 5-Bromoisoindoline-1,3-dione ring is a result of the competing directing effects of the bromo substituent and the electron-withdrawing imide ring.

-

Bromo Group (at C5): Halogens are deactivating substituents due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate (sigma complex) when the attack occurs at the ortho or para positions. In this case, it directs towards C4 (ortho) and C6 (ortho).

-

Isoindoline-1,3-dione Ring: The two carbonyl groups are strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic attack. This deactivation is most pronounced at the positions ortho and para to the points of fusion (C4 and C7). This makes the ring a meta-director relative to the carbonyl groups, favoring substitution at C5 and C6.

The Resultant Selectivity: The directing effects converge to strongly favor substitution at the C6 position . The bromo group activates the C6 position for attack, while the imide ring deactivates the C4 position more significantly. This synergy results in the highly regioselective formation of this compound. This predictive power is central to designing robust synthetic protocols.[4][5]

Validated Experimental Protocol

This protocol is adapted from established procedures for the nitration of phthalimide derivatives and is designed for reliability and safety.[6]

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 5-Bromoisoindoline-1,3-dione | ≥97% | Sigma-Aldrich, etc. |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific, etc. |

| Concentrated Nitric Acid (HNO₃) | 70% | VWR, etc. |

| Deionized Water | - | In-house |

| Crushed Ice | - | In-house |

| Ethanol | Reagent Grade | - |

| Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, filter paper |

Step-by-Step Synthesis Procedure

-

Acid Mixture Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully and slowly add 50 mL of concentrated sulfuric acid.

-

Cooling: Cool the sulfuric acid to 0-5 °C with continuous stirring.

-

Nitric Acid Addition: To the cold sulfuric acid, slowly add 13 mL of concentrated nitric acid dropwise. Maintain the temperature below 10 °C throughout the addition.

-

Starting Material Addition: Once the mixed acid has cooled back to 0-5 °C, add 10 g (44.25 mmol) of 5-Bromoisoindoline-1,3-dione in small portions over 30-40 minutes. It is critical to control the rate of addition to keep the internal temperature below 10 °C to prevent side reactions.

-

Reaction: After the addition is complete, raise the temperature of the reaction mixture slowly to 35 °C and hold it at this temperature for 40-60 minutes with vigorous stirring.[6]

-

Reaction Quenching: Prepare a large beaker containing approximately 400 g of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with constant stirring. This step is highly exothermic and must be performed cautiously in a fume hood.

-

Precipitation and Isolation: A precipitate will form. Allow the slurry to stir until all the ice has melted. Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper. This removes any residual acid.

-

Drying: Dry the crude product, preferably in a vacuum oven at 50-60 °C.

Purification

Recrystallize the crude solid from ethanol to obtain the purified this compound as a crystalline solid.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

-

¹H NMR: To confirm the aromatic substitution pattern.

-

¹³C NMR: To identify all unique carbon atoms.

-

FT-IR: To identify characteristic functional groups (C=O of the imide, N-O of the nitro group).

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point: To assess purity.

Data Presentation: Process Parameters

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 5-Bromoisoindoline-1,3-dione | 226.03 | 10.0 g | 44.25 | 1.0 |

| Sulfuric Acid (98%) | 98.08 | 50 mL | ~920 | ~20.8 |

| Nitric Acid (70%) | 63.01 | 13 mL | ~205 | ~4.6 |

Reaction Conditions:

-

Addition Temperature: 0-10 °C

-

Reaction Temperature: 35 °C

-

Reaction Time: 40-60 minutes

Mandatory Safety & Handling Protocols

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).

-

Fume Hood: All operations involving concentrated acids and nitration must be performed in a well-ventilated chemical fume hood.[7]

-

Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always add acid slowly to water (or in this case, the reaction mixture to ice-water), never the other way around.

-

Exothermic Reaction: The nitration and quenching steps are highly exothermic. Strict temperature control is essential to prevent runaway reactions.[8]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic filtrates must be neutralized before disposal.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process from starting materials to the final purified product.

Sources

- 1. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Isoindole-1,3(2H)-dione, 5-broMo-6-nitro- synthesis - chemicalbook [chemicalbook.com]

- 3. Nitration - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. stmarys-ca.edu [stmarys-ca.edu]

- 6. rsc.org [rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Bromo-6-nitroisoindoline-1,3-dione (CAS 64823-14-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-nitroisoindoline-1,3-dione, identified by CAS number 64823-14-9, is a substituted aromatic dicarboximide. Its structure, featuring an isoindoline-1,3-dione core with both bromo and nitro functional groups, positions it as a valuable and versatile intermediate in synthetic organic chemistry. While direct biological applications of this specific compound are not extensively documented, its utility as a precursor for a wide range of pharmacologically active molecules is of significant interest to the drug discovery and development community. The isoindoline-1,3-dione scaffold is a well-established pharmacophore found in numerous compounds with diverse therapeutic activities, including analgesic, anti-inflammatory, anticonvulsant, and immunomodulatory effects.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential synthetic applications of this compound, offering a technical resource for researchers leveraging this compound in the design and synthesis of novel therapeutic agents.

Chemical Properties and Identification

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| CAS Number | 64823-14-9 | [5] |

| Molecular Formula | C₈H₃BrN₂O₄ | [5] |

| Molecular Weight | 271.026 g/mol | [5] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically ≥95% | [5] |

| Storage | 2-8°C | [5] |

| SMILES | O=C1NC(=O)c2cc(Br)c([O-])cc12 | [5] |

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of a brominated phthalimide precursor. A common starting material for this synthesis is 4-bromophthalimide.[6]

Experimental Protocol: Nitration of 4-Bromophthalimide

This protocol is a representative synthesis based on established chemical principles.

Materials:

-

4-Bromophthalimide

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid in an ice bath to 0-5°C.

-

Slowly add 4-bromophthalimide to the cooled sulfuric acid with continuous stirring until fully dissolved.

-

Once the 4-bromophthalimide is dissolved, begin the dropwise addition of fuming nitric acid, ensuring the temperature of the reaction mixture does not exceed 10°C.

-

After the addition of nitric acid is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with copious amounts of cold distilled water to remove any residual acid.

-

Dry the product under vacuum or in a desiccator.

Causality of Experimental Choices:

-

The use of concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Maintaining a low temperature throughout the reaction is critical to control the exothermic nitration reaction and to prevent over-nitration or side reactions.

-

Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which is less soluble in the aqueous acidic solution.

Synthetic Utility and Derivatization Potential

The chemical architecture of this compound offers multiple avenues for synthetic modification, making it a valuable building block for creating a library of derivatives. The key reactive sites are the bromo substituent, the nitro group, and the N-H of the imide.

Reactions at the Bromo Substituent

The bromine atom on the aromatic ring is amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the isoindoline-1,3-dione core and a variety of aryl or vinyl boronic acids or esters. This is a powerful method for constructing bi-aryl structures, which are common motifs in pharmacologically active compounds.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the position of the bromine atom.

-

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aromatic ring and a terminal alkyne, which can be a useful handle for further synthetic transformations.

Reactions of the Nitro Group

The nitro group is a versatile functional group that can be transformed into several other functionalities.

-

Reduction to an Amine: The most common transformation of the nitro group is its reduction to a primary amine. This can be achieved using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting amino group can then be further derivatized, for example, through acylation to form amides or sulfonamides, or diazotization to introduce other functional groups.

Reactions at the Imide Nitrogen

The proton on the imide nitrogen is acidic and can be removed by a base, allowing for N-alkylation or N-arylation.

-

N-Alkylation: The deprotonated imide can react with various alkyl halides to introduce an alkyl substituent. This is a common strategy for modifying the pharmacokinetic properties of phthalimide-based drugs.

-

Mitsunobu Reaction: This reaction allows for the N-alkylation of the imide with a primary or secondary alcohol under mild conditions.

Potential Applications in Drug Discovery

The isoindoline-1,3-dione scaffold is a key structural feature in a number of approved drugs and clinical candidates. The ability to functionalize this compound at multiple positions makes it an attractive starting point for the synthesis of analogs of these drugs or for the discovery of novel compounds with a range of biological activities.

-

Analgesic and Anti-inflammatory Agents: Numerous N-substituted phthalimide derivatives have demonstrated significant analgesic and anti-inflammatory properties.[1][3]

-

Anticonvulsants: The isoindoline-1,3-dione core is found in several compounds with anticonvulsant activity.[2]

-

Cholinesterase Inhibitors: Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease.[7][8]

-

Antimicrobial Agents: The phthalimide moiety has been incorporated into molecules with antibacterial and antifungal activities.[9][10]

The synthetic versatility of this compound allows for the systematic exploration of the structure-activity relationships of these classes of compounds, potentially leading to the identification of new drug candidates with improved efficacy and safety profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. The following information is based on general laboratory safety principles and available safety data for similar compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety and handling information.

Conclusion

This compound is a strategically functionalized chemical intermediate with significant potential in medicinal chemistry and drug discovery. While direct biological data for this compound is limited, its value lies in its capacity to serve as a versatile scaffold for the synthesis of a diverse array of derivatives. The presence of three distinct reactive sites allows for a modular and systematic approach to the design and synthesis of novel compounds based on the pharmacologically privileged isoindoline-1,3-dione core. This technical guide provides a foundation for researchers to leverage the synthetic potential of this compound in their pursuit of new therapeutic agents.

References

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available from: [Link]

-

Synthesis of C-5 substituted isoindoline-1,3-dione linked with... ResearchGate. Available from: [Link]

-

Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. SciSpace. Available from: [Link]

-

Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. RSC Publishing. Available from: [Link]

-

Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. Available from: [Link]

-

Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analog. Journal of Pharmaceutical Research International. Available from: [Link]

-

Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. PubMed. Available from: [Link]

-

Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy). Available from: [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health. Available from: [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. Available from: [Link]

-

Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-Nitro Isoindoline-1, 3-Dione Phthalimide Analogues. Journal of Pharmaceutical Research International. Available from: [Link]

-

Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega. Available from: [Link]

-

White light converters - Patent US-2019239994-A1. PubChem. Available from: [Link]

-

Extracellular vesicles and methods and uses thereof - Patent WO-2018102608-A1. PubChem. Available from: [Link]

-

This compound price & availability. MOLBASE. Available from: [Link]

Sources

- 1. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]

- 2. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [edgccjournal.org]

- 4. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Heterocyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 6. 1H-Isoindole-1,3(2H)-dione, 5-broMo-6-nitro- synthesis - chemicalbook [chemicalbook.com]

- 7. printo.2promojournal.com [printo.2promojournal.com]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. journaljpri.com [journaljpri.com]

A Technical Guide to the Predicted Spectroscopic Data of 5-Bromo-6-nitroisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed prediction and interpretation of the spectroscopic data for 5-Bromo-6-nitroisoindoline-1,3-dione. In the absence of direct experimental spectra in publicly available literature, this document synthesizes data from analogous structures and foundational spectroscopic principles to construct a reliable analytical profile. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound and its derivatives. The methodologies covered include Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Standardized experimental protocols for acquiring these data are also provided.

Introduction and Molecular Structure

This compound is a substituted phthalimide derivative. The phthalimide core is a common structural motif in medicinal chemistry. The spectroscopic characteristics of this molecule are dictated by the interplay of its constituent functional groups: a bromine atom, a nitro group, and an isoindoline-1,3-dione system fused to an aromatic ring. The electron-withdrawing nature of the nitro and dicarbonyl groups, combined with the influence of the bromine atom, creates a distinct electronic environment that is reflected in its spectroscopic signatures.

Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region and a broad signal for the imide proton. The strong electron-withdrawing effects of the nitro and carbonyl groups will significantly deshield the aromatic protons, shifting them downfield.[1][2]

Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-4 | 8.3 - 8.5 | Singlet (or very narrow doublet) | N/A | This proton is ortho to a carbonyl group and meta to the nitro group. The proximity to the carbonyl and the overall electron-deficient nature of the ring will cause a significant downfield shift. |

| H-7 | 8.1 - 8.3 | Singlet (or very narrow doublet) | N/A | This proton is ortho to the bromine atom and meta to a carbonyl group. While bromine is less deshielding than a nitro group, the cumulative effect of the substituents will still result in a downfield shift. |

| N-H | 11.0 - 12.0 | Broad Singlet | N/A | Imide protons are acidic and typically appear as broad singlets at a very downfield chemical shift.[3] |

Causality in Experimental Choices:

The choice of DMSO-d₆ as a solvent is crucial for observing the N-H proton, as its exchange rate is slowed in this solvent compared to protic solvents like methanol-d₄ or D₂O.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-14 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at approximately 2.50 ppm.

Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will reveal eight distinct carbon signals. The chemical shifts of the aromatic carbons are influenced by the additive effects of the substituents. The carbonyl carbons will appear significantly downfield.[1][4]

Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1, C-3 (C=O) | 165 - 170 | Carbonyl carbons of imides are strongly deshielded and appear in this characteristic downfield region.[3] |

| C-6 (C-NO₂) | 148 - 152 | The carbon atom attached to the nitro group is significantly deshielded. |

| C-3a, C-7a | 133 - 138 | These are quaternary carbons within the aromatic ring, and their shifts are influenced by the fused imide ring. |

| C-5 (C-Br) | 120 - 125 | The carbon bearing the bromine atom will be in this region, influenced by the halogen's electronegativity and anisotropic effects. |

| C-4, C-7 | 125 - 135 | These protonated aromatic carbons are deshielded by the adjacent electron-withdrawing groups. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover 0-200 ppm.

-

Use a 45-degree pulse angle.

-

A relaxation delay of 2-5 seconds is recommended.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform, phase, and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at approximately 39.52 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl and nitro groups.

Predicted IR Data (KBr Pellet)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Asymmetric C=O Stretch | 1750 - 1780 | Strong |

| Symmetric C=O Stretch | 1700 - 1730 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Medium |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| C-N Stretch | 1200 - 1300 | Medium |

| C-Br Stretch | 550 - 650 | Medium to Strong |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the molecular ion peak will be observed, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[5][6][7]

Predicted Fragmentation Pattern

| m/z Value | Ion | Rationale |

| 270/272 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 224/226 | [M - NO₂]⁺ | Loss of a nitro group is a common fragmentation pathway for nitroaromatic compounds.[5] |

| 196/198 | [M - NO₂ - CO]⁺ | Subsequent loss of a carbonyl group. |

| 168/170 | [M - NO₂ - 2CO]⁺ | Loss of the second carbonyl group. |

| 145 | [C₆H₂BrNO]⁺ | A plausible smaller fragment. |

| 75 | [C₅H₂NO]⁺ | A fragment resulting from the cleavage of the aromatic ring. |

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range appropriate to the molecular weight of the compound (e.g., m/z 50-350).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment peaks. Pay close attention to the isotopic pattern for bromine.

Visualizations

Caption: General workflow for the spectroscopic characterization of a novel compound.

References

- AIP Publishing. (n.d.). Proton Chemical Shifts in Polysubstituted Benzenes.

- Wiley-VCH. (2007). Supporting Information.

- ChemicalBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 5-broMo-6-nitro- synthesis.

- MDPI. (n.d.). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis.

- ResearchGate. (2022). The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6.

- BLDpharm. (n.d.). 5-Bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one.

- NIST. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.

- Unknown Source. (n.d.). Mass Spectrometry: Fragmentation.

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents.

- University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.

- Unknown Source. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Taylor & Francis Online. (n.d.). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies.

- Semantic Scholar. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A.

- Chemistry LibreTexts. (2023). NMR - Interpretation.

- ResearchGate. (2018). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.

- NIH. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Unknown Source. (n.d.). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide.

- YouTube. (2021). Interpreting Aromatic NMR Signals.

- Unknown Source. (n.d.). 1 H-NMR (600 MHz in DMSO-d 6 ) and 13 C-NMR data (150 MHz in DMSO-d 6 ) of 1-3.

- NIH. (n.d.). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application.

- Unknown Source. (n.d.). 1 Interpretation Mass.

- CORE. (n.d.). IR SPECTROSCOPY OF THE PROTONATION PROCESS OF PHTHALIMIDE DERIVATIVES.

- YouTube. (2023). Bromo pattern in Mass Spectrometry.

Sources

5-Bromo-6-nitroisoindoline-1,3-dione molecular structure

An In-Depth Technical Guide to 5-Bromo-6-nitroisoindoline-1,3-dione: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted phthalimide derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The phthalimide scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide array of biological activities including anti-inflammatory, immunomodulatory, and anti-cancer effects.[1] The introduction of bromo and nitro substituents onto this core structure provides unique electronic properties and versatile chemical handles for further molecular elaboration. This guide provides a comprehensive analysis of the molecule's structure, a detailed protocol for its synthesis via electrophilic nitration, a predictive examination of its spectroscopic characteristics, and a discussion of its potential applications as a building block in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by the planar isoindoline-1,3-dione (phthalimide) ring system. The aromatic ring is substituted with two powerful electron-withdrawing groups: a bromine atom at the 5-position and a nitro group (-NO₂) at the 6-position.

Structural Analysis

The core isoindoline-1,3-dione ring is expected to be nearly planar, a characteristic feature of this heterocyclic system.[2] The electronic nature of the molecule is heavily influenced by its substituents.

-

Electron-Withdrawing Effects: Both the bromo and nitro groups are deactivating, electron-withdrawing substituents. The nitro group, in particular, exerts a strong -I (inductive) and -M (mesomeric) effect, significantly reducing the electron density of the aromatic ring. The two carbonyl groups of the imide ring also contribute substantially to this electron deficiency.

-

Bonding and Geometry: While a specific crystal structure for this molecule is not publicly available, data from related halogenated isatins suggest the potential for significant intermolecular interactions in the solid state.[2] These can include π-π stacking of the aromatic rings and short-contact interactions between the bromine and oxygen atoms of adjacent molecules (Br···O), which can influence crystal packing and physical properties.[2]

Caption: Molecular structure of this compound.

Physicochemical Data (Predicted)

| Property | Predicted Value / Characteristic | Justification |

| Molecular Formula | C₈H₃BrN₂O₄ | - |

| Molecular Weight | 271.03 g/mol | - |

| CAS Number | 64823-14-9 | [5] |

| Appearance | Pale yellow to yellow solid | Similar nitrated phthalimides are colored solids.[3] |

| Melting Point | >200 °C | The related 5-nitroisoindoline-1,3-dione melts at 195-199 °C.[4] The additional bromo substituent and potential for strong crystal lattice interactions would likely increase the melting point. |

| Solubility | Poorly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF). | The planar, polar structure with multiple heteroatoms suggests solubility in polar organic solvents. Low solubility in water is typical for such aromatic compounds. |

| pKa (Imide N-H) | ~8-9 | The powerful electron-withdrawing groups enhance the acidity of the N-H proton compared to unsubstituted phthalimide (pKa ~10). |

Synthesis Pathway and Experimental Protocol

The most direct and logical synthesis of this compound is through the electrophilic aromatic substitution (nitration) of 4-Bromoisoindoline-1,3-dione (also known as 4-bromophthalimide).[6]

Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target molecule.

Mechanism and Regioselectivity

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

The regiochemical outcome of the reaction is directed by the existing substituents on the phthalimide ring.

-

Imide Group: The phthalimide ring itself is a deactivating group, directing incoming electrophiles to the meta-position (C5).

-

Bromo Group: Halogens are deactivating but ortho, para-directing.

In 4-bromophthalimide, the C6 position is ortho to the bromine and meta to the point of attachment of the imide ring. Both directing effects, therefore, favor substitution at the C6 position, leading to the desired this compound product with high selectivity.[7]

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the nitration of phthalimide.[8] Caution: This reaction uses highly corrosive and oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves).

Materials:

-

4-Bromoisoindoline-1,3-dione (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Cracked Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Acid Mixture Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice/salt bath to 0-5 °C.

-

Substrate Addition: Slowly add 4-Bromoisoindoline-1,3-dione (1.0 eq) in portions to the cold, stirring sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Nitration: While maintaining the temperature between 0-10 °C, add fuming nitric acid (1.1-1.2 eq) dropwise from the dropping funnel over 30-45 minutes. The reaction is exothermic and careful temperature control is critical to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large beaker filled with a copious amount of cracked ice with vigorous stirring. A precipitate will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acid.

-

Purification: The crude product can be purified by recrystallization from 95% ethanol to yield this compound as a solid.[8]

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Spectroscopic Signature (Predicted)

No experimental spectra for this compound are available in the cited literature. The following analysis is predictive, based on established principles and data from analogous compounds.[3][9][10]

¹H NMR Spectroscopy

The molecule has two aromatic protons and one imide proton. The spectrum is expected to be simple.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~11.0 - 12.0 | broad singlet (br s) | N-H | The imide proton is acidic and its signal is typically broad and downfield. |

| ~8.2 - 8.4 | singlet (s) | Ar-H (C7-H) | This proton is deshielded by the adjacent C=O group and the meta nitro group. |

| ~8.0 - 8.2 | singlet (s) | Ar-H (C4-H) | This proton is deshielded by the adjacent C=O group and the para nitro group. The lack of adjacent protons should result in singlets for both aromatic protons. |

¹³C NMR Spectroscopy

The molecule has 8 unique carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165 - 168 | C =O | Carbonyl carbons of the imide are highly deshielded and appear significantly downfield. |

| ~148 - 152 | C -NO₂ | The carbon directly attached to the nitro group is strongly deshielded. |

| ~135 - 138 | Ar-C (quaternary) | Quaternary aromatic carbons adjacent to the imide ring. |

| ~128 - 132 | Ar-C -Br | The carbon attached to bromine. The effect of bromine is complex but generally deshielding. |

| ~125 - 128 | Ar-C H | Aromatic methine carbons (C4 and C7). Their exact shifts are influenced by all substituents. |

| ~120 - 124 | Ar-C (quaternary) | Quaternary aromatic carbons adjacent to the imide ring. |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibration | Justification |

| ~3200 | N-H stretch | Characteristic of the imide N-H bond. |

| ~1775 & ~1715 | C=O stretch (asymmetric & symmetric) | The two carbonyl groups of the imide give rise to two distinct, strong absorption bands. |

| ~1530 & ~1350 | N-O stretch (asymmetric & symmetric) | Strong and characteristic absorption bands for the nitro group. |

| ~1600, ~1470 | C=C stretch | Aromatic ring vibrations. |

Chemical Reactivity and Applications

The combination of the bromo, nitro, and phthalimide functionalities makes this compound a highly versatile intermediate for chemical synthesis.

Caption: Reactivity and synthetic potential of the title compound.

Key Reactive Sites

-

Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting 6-amino-5-bromoisoindoline-1,3-dione is a valuable intermediate, as the amino group can be used for diazotization or as a nucleophile to build further heterocyclic rings.

-

Bromo Group: The C-Br bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce new carbon-carbon and carbon-nitrogen bonds at the 5-position. This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR).

-

Imide N-H: The acidic proton on the imide nitrogen can be deprotonated to form an anion, which is a potent nucleophile in Gabriel-type syntheses. Alternatively, the nitrogen can be alkylated or arylated under Mitsunobu conditions or other N-functionalization protocols.[1]

Potential Applications in Drug Discovery

Given the extensive biological activities of phthalimide derivatives, this molecule is a prime candidate for use as a scaffold or intermediate in drug discovery programs.[11][12]

-

Anti-inflammatory Agents: Many phthalimide analogues exhibit potent anti-inflammatory properties. The functional handles on this molecule allow for the synthesis of libraries of compounds to be screened in inflammatory disease models.[12]

-

Anticancer Agents: Thalidomide and its analogues (lenalidomide, pomalidomide) are famous examples of phthalimide-based anticancer drugs. The 5-bromo-6-nitro scaffold could be used to develop novel analogues with different substitution patterns to optimize efficacy and reduce side effects.

-

Antimicrobial Agents: The phthalimide core is also found in compounds with antibacterial and antifungal activity.[10] The bromo and nitro groups can be used to tune the electronic and lipophilic properties of the molecule, which are critical for antimicrobial potency.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 5-bromoisoindoline-1,3-dione provide essential guidance.[13]

-

Hazards: Expected to be harmful if swallowed and cause skin and eye irritation. Avoid inhalation of dust.[13]

-

Personal Protective Equipment (PPE): Handle in a chemical fume hood. Wear appropriate PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.

-

Storage: Keep in a tightly sealed container in a cool, dry, dark place.[13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

The Royal Society of Chemistry. Supporting Information for: Metal- and oxidant-free C−H Bond Halogenation/Imidation of N- heterocycle. Available from: [Link]

- Zhang, Y., et al. Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. Molecules. 2018;23(11):2876.

-

ResearchGate. 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. Available from: [Link]

-

Huntress, E. H., & Shriner, R. L. 4-nitrophthalimide. Organic Syntheses. Coll. Vol. 2, p.459 (1943); Vol. 18, p.64 (1938). Available from: [Link]

- Rateb, H. S., et al. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Pakistan journal of pharmaceutical sciences. 2018;31(5(Special)):2251-2260.

- Cetinkaya, A., et al. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Biomolecules. 2023;13(2):361.

-

ResearchGate. The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. Available from: [Link]

-

St. Olaf College. Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]

- Jia, Y., et al. Phthalimides: developments in synthesis and functionalization. RSC Advances. 2020;10(57):34621-34636.

-

Jieman Pharm. This compound. Available from: [Link]

-

ResearchGate. Inthis paper, a new method of synthesis of 4‑bromophthalic anhydride is reported. Available from: [Link]

-

ResearchGate. SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Available from: [Link]

- Andrievsky, A., et al. Aromatic Bromination in Concentrated Nitric Acid. International Journal of Organic Chemistry. 2013;3(2):125-128.

- Isozaki, S., & Nishiwaki, Y. Nitration of alkanes with nitric acid catalyzed by N-hydroxyphthalimide.

-

Koten, I. A., & Sauer, R. J. 3-bromophthalide. Organic Syntheses. Coll. Vol. 4, p.145 (1963); Vol. 38, p.10 (1958). Available from: [Link]

- Chen, J., et al. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. 2023;13(39):27361-27365.

-

Oakwood Chemical. 5-Nitroisoindoline-1,3-dione. Available from: [Link]

-

SpectraBase. 5-Bromo-5-nitro-m-dioxane. Available from: [Link]

-

Ataman Kimya. 5-BROMO-5-NITRO-1,3-DIOXANE. Available from: [Link]

- Golen, J. A., & Manke, D. R. 5,6-Dibromo-1H-indole-2,3-dione.

Sources

- 1. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 5-Nitroisoindoline-1,3-dione [oakwoodchemical.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1H-Isoindole-1,3(2H)-dione, 5-broMo-6-nitro- synthesis - chemicalbook [chemicalbook.com]

- 7. stmarys-ca.edu [stmarys-ca.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 5-Bromoisoindoline-1,3-dione | 6941-75-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-6-nitroisoindoline-1,3-dione in Organic Solvents

Introduction: Understanding the Significance of Solubility in Drug Discovery and Development

In the landscape of modern medicinal chemistry and drug development, the physicochemical properties of a compound are paramount to its potential as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. 5-Bromo-6-nitroisoindoline-1,3-dione is a heterocyclic compound with a structural motif that suggests its potential as a building block in the synthesis of novel therapeutic agents. The presence of a bromine atom and a nitro group on the isoindoline-1,3-dione core creates a unique electronic and steric environment, making its interaction with various solvents a subject of significant interest for researchers.

This guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. We will delve into the theoretical principles governing its solubility, present predicted solubility profiles, and offer a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] The solubility of a solute in a solvent is governed by the intermolecular forces between them. For this compound, its molecular structure provides several clues to its solubility behavior:

-

Polarity: The presence of two carbonyl groups (C=O), a nitro group (-NO2), and an N-H bond in the isoindoline-1,3-dione ring system introduces significant polarity. The electronegative oxygen and nitrogen atoms create dipoles, making the molecule capable of dipole-dipole interactions. The bromine atom, while less electronegative than oxygen or nitrogen, also contributes to the overall polarity.

-

Hydrogen Bonding: The N-H group in the dione ring can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl and nitro groups can act as hydrogen bond acceptors.[2] This suggests that the compound will have favorable interactions with protic solvents (e.g., alcohols) and other solvents capable of hydrogen bonding.

-

Aromatic System: The benzene ring is a nonpolar, hydrophobic component. While the substituents make the overall molecule polar, the aromatic core will favor interactions with solvents that have some nonpolar character.

Based on these structural features, we can predict that this compound will exhibit higher solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents.

Predicted Solubility Profile of this compound

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the N-H and C=O groups. |

| Ethanol | High | Similar to methanol, with a slightly larger nonpolar component. | |

| Isopropanol | Moderate to High | Increased nonpolar character may slightly reduce solubility compared to methanol and ethanol. | |

| Polar Aprotic | Dimethylformamide (DMF) | Very High | Highly polar solvent, excellent hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar solvent, excellent hydrogen bond acceptor. | |

| Acetone | High | Polar aprotic solvent, can accept hydrogen bonds. | |

| Acetonitrile | Moderate | Polar aprotic, but less effective at solvating the polar groups compared to DMF or DMSO. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | Cyclic ether with some polarity, can accept hydrogen bonds. |

| Diethyl Ether | Low to Moderate | Lower polarity and less effective hydrogen bond acceptor than THF. | |

| Halogenated | Dichloromethane (DCM) | Moderate | Moderately polar, good for dissolving a wide range of organic compounds. |

| Chloroform | Moderate | Similar to DCM. | |

| Aromatic | Toluene | Low | Primarily nonpolar, but the aromatic ring can interact with the benzene ring of the solute. |

| Nonpolar | Hexane | Very Low | Lacks the polarity and hydrogen bonding capability to effectively solvate the polar functional groups. |

| Heptane | Very Low | Similar to hexane. |

Disclaimer: This table represents a predicted solubility profile based on theoretical principles. For precise quantitative data, experimental verification is essential.

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a standardized experimental protocol is crucial. The following gravimetric method is a robust approach for determining the solubility of a solid compound like this compound in various organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled water bath or heating block

-

Magnetic stirrer and stir bars

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Glass syringes

-

Pre-weighed sample vials

-

Drying oven or vacuum oven

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 5.00 mL) of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the suspension vigorously for a predetermined equilibration period (e.g., 24-48 hours) to ensure that the solution has reached equilibrium solubility.[1]

-

-

Sample Collection and Analysis:

-

After equilibration, stop stirring and allow the undissolved solid to settle for at least 1 hour.

-

Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed sample vial.[1]

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the vial containing the saturated solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the compound's decomposition point or by using a vacuum oven for more sensitive compounds.

-

Once the solvent is completely removed and the vial has cooled to room temperature in a desiccator, reweigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated in g/L or mg/mL using the following formula:

S = (Mass of dried solute) / (Volume of supernatant collected)

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.[3][5]

-

Avoid contact with skin and eyes.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Relationship Between Solvent Polarity and Solubility

The predicted solubility of this compound is strongly correlated with the polarity of the solvent. This relationship can be visualized as follows:

Caption: Correlation between solvent polarity and predicted solubility.

Conclusion

The solubility of this compound is a critical parameter for its successful application in research and development. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents. This guide has provided a theoretical basis for these predictions and a detailed, practical protocol for their experimental verification. By understanding and accurately determining the solubility of this compound, researchers can optimize reaction conditions, design effective purification strategies, and pave the way for its potential use in the development of new chemical entities.

References

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]

-

PubChem. 5-Bromo-2-hydroxyisoindoline-1,3-dione. National Center for Biotechnology Information. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Available from: [Link]

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-6-nitroisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-nitroisoindoline-1,3-dione is a key building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound. We will delve into the molecular factors influencing its stability, potential degradation pathways, and best practices for handling and long-term storage to ensure its quality and reliability in research and development.

Introduction: The Chemical Profile of this compound

This compound, a substituted phthalimide derivative, possesses a unique electronic and structural profile that dictates its reactivity and stability. The presence of both a bromine atom and a nitro group on the aromatic ring significantly influences its chemical behavior. The isoindoline-1,3-dione core is a common scaffold in pharmacologically active molecules.

The stability of this compound is paramount for its successful application. Degradation can lead to the formation of impurities that may interfere with downstream reactions, compromise the integrity of experimental data, and introduce unforeseen toxicological profiles in drug development. A thorough understanding of its stability is therefore not just a matter of good laboratory practice, but a critical component of scientific rigor.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of other chemical agents. The inherent chemical functionalities of the molecule—the aromatic nitro group, the bromine substituent, and the dicarboximide ring system—are all susceptible to specific degradation pathways.

Thermal Stability

It is recommended to avoid prolonged exposure to high temperatures. A supplier of this compound recommends storage at 2-8 °C, indicating that elevated temperatures may compromise its stability.

Photostability

Substituted phthalimides can exhibit sensitivity to light. Exposure to ultraviolet (UV) or even ambient light over extended periods can induce photochemical reactions. For a related compound, 5-Bromoisoindoline-1,3-dione, it is recommended to be kept in a dark place. This suggests a potential for photolytic degradation. Therefore, it is crucial to protect this compound from light to prevent the formation of photoproducts.

Hydrolytic Stability

The imide functionality in the isoindoline-1,3-dione ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This would lead to the opening of the five-membered ring to form the corresponding dicarboxylic acid derivative. The rate of hydrolysis is pH-dependent. While specific data for this compound is unavailable, it is prudent to avoid exposure to strong aqueous acids and bases.

Chemical Incompatibility

Brominated organic compounds can be reactive towards easily oxidized substances. It is advisable to avoid contact with strong reducing agents, strong bases (alkalis), and certain metals. Nitroaromatic compounds are generally resistant to oxidation due to the electron-withdrawing nature of the nitro group.

Key Factors Influencing Stability

Caption: Key intrinsic and extrinsic factors governing the stability of this compound.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | To minimize the risk of thermal degradation. |

| Light | Store in an amber, light-proof container. | To prevent photolytic decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To protect against moisture and oxidative degradation from atmospheric components. |

| Container | Tightly sealed, chemically resistant container (e.g., glass). | To prevent contamination and exposure to moisture. |

Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Hygroscopicity: While specific data is lacking, it is prudent to handle the compound in a dry environment to minimize moisture absorption.

-

Dispensing: Use clean, dry spatulas and equipment for dispensing. Reseal the container promptly after use.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for critical applications, it is advisable to perform stability-indicating studies. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA).

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Workflow for Forced Degradation Studies

Caption: A typical workflow for conducting forced degradation studies on this compound.

Step-by-Step Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-